molecular formula C15H18N2O B14579345 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one CAS No. 61698-43-9

4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

Cat. No.: B14579345
CAS No.: 61698-43-9
M. Wt: 242.32 g/mol
InChI Key: CNDZMRABMKYHMJ-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety substituted with a dimethyl group and an amino-pent-en-one chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one
  • 3-(2-aminoethyl)-1H-indol-6-ol
  • 1H-Indole-3-ethanamine, N-methyl-

Comparison: Compared to these similar compounds, 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern and the presence of the amino-pent-en-one chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

61698-43-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-[(2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C15H18N2O/c1-9(7-10(2)18)16-13-5-6-14-11(3)12(4)17-15(14)8-13/h5-8,16-17H,1-4H3

InChI Key

CNDZMRABMKYHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)NC(=CC(=O)C)C)C

Origin of Product

United States

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